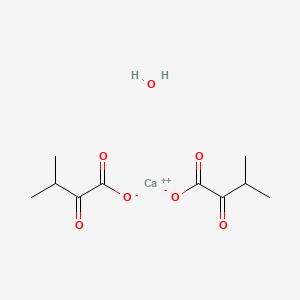
CalciuM 3-Methyl-2-oxobutyrate Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 3-Methyl-2-oxobutyrate Hydrate is an organic compound with the chemical formula C10H14CaO6·xH2O. It is a calcium salt of 3-methyl-2-oxobutyric acid and is commonly used in various scientific and industrial applications. This compound is known for its stability and versatility, making it a valuable component in different fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Calcium 3-Methyl-2-oxobutyrate Hydrate typically involves the reaction of 3-methyl-2-oxobutyric acid with calcium hydroxide or calcium chloride in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The crude product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The production process includes steps such as mixing, reaction, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium 3-Methyl-2-oxobutyrate Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxo acids, alcohol derivatives, and substituted metal salts. These products have various applications in different fields, including pharmaceuticals and industrial processes .
Scientific Research Applications
Calcium 3-Methyl-2-oxobutyrate Hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to understand metabolic pathways and enzyme functions.
Medicine: It is explored for its potential therapeutic effects, including its role in calcium supplementation and metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Calcium 3-Methyl-2-oxobutyrate Hydrate involves its interaction with various molecular targets and pathways. In biological systems, it acts as a source of calcium ions, which are essential for various physiological processes. The compound also participates in metabolic pathways, influencing enzyme activities and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Calcium 3-Methyl-2-oxovalerate: Similar in structure but with a different carbon chain length.
Calcium 2-Ketoisovalerate: Another calcium salt of a keto acid with similar properties.
Calcium 3-Methyl-2-oxobutanoate: A closely related compound with slight variations in molecular structure
Uniqueness
Calcium 3-Methyl-2-oxobutyrate Hydrate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its stability, solubility, and reactivity make it a valuable compound in various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H16CaO7 |
|---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
calcium;3-methyl-2-oxobutanoate;hydrate |
InChI |
InChI=1S/2C5H8O3.Ca.H2O/c2*1-3(2)4(6)5(7)8;;/h2*3H,1-2H3,(H,7,8);;1H2/q;;+2;/p-2 |
InChI Key |
WDGQLCHRBAMSMQ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















